4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a pyrimidine ring, and an allyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Pyrazole and Pyrimidine Rings: The two rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Introduction of the Allyl Group: The final step involves the alkylation of the amine group with allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N-[4-(1,5-DIMETHYL-1H-IMIDAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-ALLYL-N-[4-(1,5-DIMETHYL-1H-TRIAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-ALLYL-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H14F3N5 |
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Molecular Weight |
297.28 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14F3N5/c1-4-5-17-12-19-10(6-11(20-12)13(14,15)16)9-7-18-21(3)8(9)2/h4,6-7H,1,5H2,2-3H3,(H,17,19,20) |
InChI Key |
GZWJVYJUISJGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)NCC=C)C(F)(F)F |
Origin of Product |
United States |
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